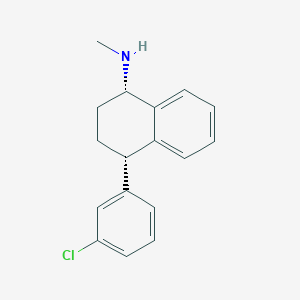

(rac,anti)-4-Deschloro-sertraline

Description

Elucidation of the (rac,anti) Diastereomeric Configuration

The nomenclature (rac,anti)-4-Deschloro-sertraline (B1152190) itself provides fundamental information about its stereochemical nature. The term rac indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. The anti designation refers to the relative configuration of the two stereocenters at positions 1 and 4 of the tetrahydronaphthalene ring system.

In the context of the tetrahydronaphthalene scaffold of sertraline (B1200038) and its analogs, the substituents at C1 (the methylamino group) and C4 (the substituted phenyl group) can be on the same side of the ring (a syn or cis configuration) or on opposite sides (an anti or trans configuration). Therefore, this compound describes a racemic mixture of the trans-diastereomers.

Sertraline itself has two chiral centers, leading to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). wjpsonline.comresearchgate.net The clinically utilized form of sertraline is the (1S,4S)-enantiomer, which has a cis relationship between the methylamino and the dichlorophenyl groups. wjpsonline.com In contrast, the anti or trans isomers of a sertraline analog would have the (1S,4R) and (1R,4S) configurations. Thus, this compound is a mixture of the (1S,4R) and (1R,4S) enantiomers of 4-deschloro-sertraline. One of the enantiomers of this compound is also known by its systematic name, (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. lgcstandards.com

Comparison of Stereochemical Features with (1S,4S)-Sertraline

The stereochemical differences between this compound and the clinically active (1S,4S)-sertraline are significant and have profound implications for their three-dimensional shapes and potential biological interactions.

| Feature | This compound | (1S,4S)-Sertraline |

| Stereocenters | C1 and C4 | C1 and C4 |

| Relative Configuration | anti (trans) | syn (cis) |

| Enantiomeric Composition | Racemic mixture of (1S,4R) and (1R,4S) | Single enantiomer (1S,4S) |

| Substituent Orientation | The methylamino group at C1 and the 3-chlorophenyl group at C4 are on opposite sides of the tetrahydronaphthalene ring. | The methylamino group at C1 and the 3,4-dichlorophenyl group at C4 are on the same side of the tetrahydronaphthalene ring. |

| Molecular Shape | The trans configuration results in a more extended and linear overall molecular shape compared to the cis isomer. | The cis configuration leads to a more compact, bent, or folded molecular shape. |

| Chlorination Pattern | Monochlorinated on the phenyl ring at position 3. | Dichlorinated on the phenyl ring at positions 3 and 4. |

The most critical distinction lies in the cis/trans isomerism. The cis configuration in (1S,4S)-sertraline brings the bulky dichlorophenyl group and the methylamino group into a specific spatial arrangement that is crucial for its high-affinity binding to the serotonin (B10506) transporter (SERT). nih.gov The trans arrangement in this compound places these two groups on opposite faces of the tetralin ring, resulting in a fundamentally different molecular topology.

Theoretical Conformational Preferences and Flexibility

Quantum mechanical calculations and molecular modeling studies on sertraline stereoisomers have highlighted the importance of the conformational landscape for their biological activity. researchgate.net Similar theoretical studies would be necessary to fully elucidate the conformational preferences and flexibility of this compound.

Implications of Stereoisomerism for Research Target Interactions

The specific stereochemistry of a molecule is a critical determinant of its interaction with chiral biological targets such as receptors and transporters. The serotonin transporter, the primary target of sertraline, is a complex protein that creates a specific three-dimensional binding pocket.

The clinically effective (1S,4S)-sertraline enantiomer is known to fit snugly into this binding site, with the dichlorophenyl moiety and the methylamino group making key interactions with specific amino acid residues. nih.gov The different spatial arrangement of these functional groups in the trans configuration of this compound would likely lead to a significantly different binding mode, or potentially a much lower binding affinity for SERT.

Studies on the different stereoisomers of sertraline have indeed shown that they possess varied pharmacological profiles. For instance, the trans isomers of sertraline have been reported to have different inhibitory profiles on serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters compared to the cis isomers. researchgate.net This underscores the principle that each stereoisomer should be considered a distinct chemical entity with its own unique pharmacological properties.

The lack of a chlorine atom at the 4-position of the phenyl ring in this compound, when compared to sertraline, would also alter the electronic properties and potential halogen bonding interactions within the binding site, further influencing its affinity for SERT.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN |

|---|---|

Molecular Weight |

271.8 g/mol |

IUPAC Name |

(1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C17H18ClN/c1-19-17-10-9-14(12-5-4-6-13(18)11-12)15-7-2-3-8-16(15)17/h2-8,11,14,17,19H,9-10H2,1H3/t14-,17-/m0/s1 |

InChI Key |

YJAOPSLTDASVEU-YOEHRIQHSA-N |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways

Chemical Synthesis Approaches for (rac,anti)-4-Deschloro-sertraline (B1152190)

The chemical synthesis of this compound is intrinsically linked to the synthetic routes developed for sertraline (B1200038) itself, often appearing as a known impurity or a specifically targeted analog. The core of the synthesis lies in the construction of the 4-aryl-tetralone skeleton followed by reductive amination.

Precursor Compound Derivatization and Ring Closure Reactions

The primary precursor for the synthesis is 4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a substituted tetralone. A common method for the preparation of such 4-aryltetralones is the Friedel-Crafts reaction. One established route involves the reaction of α-naphthol with m-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride or aluminum bromide. This reaction directly introduces the 3-chlorophenyl group at the 4-position of the naphthol, which is then followed by an intramolecular cyclization to form the tetralone ring structure. The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield of the desired tetralone. For instance, heating a mixture of α-naphthol and orthodichlorobenzene with anhydrous aluminum chloride at 65°C has been reported for the synthesis of the related 4-(3,4-dichlorophenyl)-1-tetralone. google.com

Another approach to the tetralone precursor involves the cyclization of a γ-aryl-butyric acid derivative. For example, γ-phenylvaleric acid can be cyclized using sulfuric acid to form 4-methyl-1-tetralone, illustrating the general principle of intramolecular Friedel-Crafts acylation for tetralone synthesis. orgsyn.org This method can be adapted for the synthesis of 4-(3-chlorophenyl)-1-tetralone by starting with the appropriately substituted γ-(3-chlorophenyl)butyric acid.

Control of Diastereoselectivity in Amine Formation

The formation of the aminotetraline core from the tetralone precursor is a critical step where the diastereoselectivity, leading to either the syn (cis) or anti (trans) isomer, is determined. The most common method is reductive amination. This typically involves the condensation of the 4-(3-chlorophenyl)-1-tetralone with methylamine (B109427) to form an intermediate imine, which is then reduced to the final amine.

The reduction of this imine can be achieved using various reducing agents, and the choice of reagent and reaction conditions can influence the diastereomeric ratio of the product. Catalytic hydrogenation over a palladium catalyst is a widely used method. While many syntheses of sertraline aim to maximize the formation of the cis isomer, the trans isomer is often formed as a significant byproduct. google.com The ratio of cis to trans isomers can be influenced by factors such as the catalyst, solvent, pressure, and temperature. For instance, hydrogenation of 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine using a palladium on calcium carbonate catalyst has been shown to produce a high ratio of the cis isomer, with the trans isomer being a minor component. google.com

To favor the formation of the anti (trans) isomer, different reducing agents and conditions can be explored. The use of certain metal hydride reducing agents may offer different diastereoselectivity compared to catalytic hydrogenation. The stereochemical outcome is often dictated by the direction of hydride attack on the imine intermediate, which can be influenced by steric hindrance from the bulky 4-aryl group.

Challenges in Enantioselective Chemical Synthesis

The synthesis of a single enantiomer of this compound presents significant challenges. Since the molecule possesses two chiral centers (at C1 and C4), a total of four stereoisomers can exist: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The (rac,anti) designation refers to the racemic mixture of the (1S,4R) and (1R,4S) enantiomers.

A major challenge lies in controlling the stereochemistry at both chiral centers simultaneously during the synthesis. While diastereoselectivity can be influenced to favor the anti isomer, achieving high enantioselectivity in the same step is difficult with standard chemical methods. Asymmetric synthesis of the tetralone precursor is one approach. For example, the asymmetric reduction of a 4-ketobutanoic acid ester can yield a chiral tetralone, which can then be converted to the desired amine. google.com However, this still requires control of the stereochemistry at the C1 position during the subsequent amination step.

Another challenge is the potential for racemization at the C4 position of the tetralone precursor under certain reaction conditions, particularly in the presence of acid or base. This can erode the enantiomeric purity of the starting material and lead to a mixture of stereoisomers in the final product.

Synthesis of Individual Stereoisomers via Chiral Auxiliaries or Resolving Agents

To obtain the individual enantiomers of (anti)-4-Deschloro-sertraline, chiral resolution of the racemic mixture is a common strategy. This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. For sertraline and its analogs, optically active acids like D-(-)-mandelic acid are often employed. google.com The racemic mixture of the anti-amine is reacted with the chiral acid to form a mixture of two diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Alternatively, chiral auxiliaries can be used in the synthetic route. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not extensively documented, this approach is a general strategy in asymmetric synthesis.

Biocatalytic Synthesis and Resolution Strategies

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as transaminases and ketoreductases have shown great potential in the synthesis of sertraline and its analogs.

Application of Transaminases for Chiral Amine Formation

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. This approach can be used for the asymmetric synthesis of (anti)-4-Deschloro-sertraline from the corresponding tetralone precursor.

The key advantage of using transaminases is their high enantioselectivity and diastereoselectivity. By selecting an appropriate transaminase, it is possible to synthesize a specific stereoisomer of the desired amine in high purity. While much of the research on transaminases in this area has focused on producing the cis isomers of sertraline, the potential to identify or engineer transaminases that favor the formation of the anti isomers exists. Directed evolution and metagenomic screening are powerful tools for discovering novel transaminases with desired substrate specificity and stereoselectivity.

A chemoenzymatic approach has been developed for the synthesis of sertraline where ketoreductases (KREDs) were used for the stereoselective reduction of the racemic tetralone to a chiral alcohol precursor. researchgate.net Although direct biocatalytic amination using imine reductases and transaminases was reported as unsuccessful in that specific study for the cis isomer, it highlights the exploration of biocatalytic routes. researchgate.net Further research into different transaminases could yield enzymes capable of directly producing the anti amine from the tetralone or the corresponding imine.

Remote Stereoselection via Novel ω-Transaminases

The challenge in synthesizing sertraline and its analogs lies in controlling the stereochemistry at two distant chiral centers. A groundbreaking approach involves the use of novel ω-transaminases capable of remote stereoselection. Researchers have successfully isolated and characterized a ω-transaminase from the marine sponge isolate Pseudovibrio sp. that exhibits selectivity at a remote chiral center. researchgate.netnih.gov This "first in class" enzyme enables the kinetic resolution of amine precursors like desmethylsertraline. nih.gov

The transaminase demonstrates selectivity for the (4S)-configuration of the tetralone intermediate, a key precursor in the synthesis of sertraline. nih.gov This allows for a potential resolution of the racemic tetralone intermediate. The process can proceed via two routes:

Reductive amination: The enzyme can resolve the racemic tetralone, and after separating the product, the same biocatalyst can be used for oxidative deamination to yield the enantiopure (S)-tetralone. nih.gov

Direct synthesis: The API can be synthesized directly from the (1S)-primary amine, desmethylsertraline. nih.gov

Biochemical analysis has shown this novel enzyme to be robust, functioning effectively at a pH range of 8–11 and at temperatures up to 50 °C. nih.gov

Enzymatic Resolution of Amine Precursors

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers of chiral amines. For precursors of sertraline analogs, lipases have proven effective. For instance, a method for the dynamic kinetic resolution (DKR) of 1,2,3,4-tetrahydro-1-naphthyl amine, a core structure related to deschloro-sertraline, has been developed. nih.gov This process utilizes Candida antarctica lipase (B570770) B (CALB) in toluene (B28343) with isopropyl acetate (B1210297) as the acyl donor, achieving the desired acylated amine in 70% yield and 99% enantiomeric excess (ee). nih.gov

Ketoreductase-Mediated Bioreduction of Tetralone Intermediates

A highly effective chemoenzymatic strategy for producing key chiral precursors for sertraline involves the use of ketoreductases (KREDs). researchgate.netdiva-portal.org These enzymes mediate the bioreduction of a racemic tetralone intermediate, which is the direct precursor to 4-deschloro-sertraline's own tetralone intermediate. researchgate.netresearchgate.net This biocatalytic reduction is highly selective, yielding the corresponding alcohol with excellent enantioselectivity and diastereoselectivity. diva-portal.org

In a representative study, the bioreduction of the racemic tetralone using a NADPH-dependent KRED resulted in the desired (S,S)-alcohol with an excellent diastereomeric ratio (99:1) and enantiomeric excess (>99% ee) at 29% conversion after 7 hours. researchgate.netst-andrews.ac.uk The theoretical maximum yield for this resolution of a racemate is 50%. diva-portal.org The KRED regenerates its own NADPH cofactor by using 2-propanol as a sacrificial co-substrate. researchgate.net

| Enzyme | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| KRED | 29 | 99:1 | >99 | researchgate.netdiva-portal.org |

Chemoenzymatic Routes to Stereochemically Defined Intermediates

Chemoenzymatic routes combine the high selectivity of enzymes with the efficiency of chemical reactions to construct complex molecules with specific stereochemistry. A prominent route to sertraline analogs begins with the KRED-mediated bioreduction of the racemic tetralone intermediate, as described previously. researchgate.netresearchgate.net

The resulting enantiopure (S,S)-alcohol is a key stereochemically defined intermediate. researchgate.net This alcohol is then oxidized to the corresponding enantiopure (S)-ketone. researchgate.netdiva-portal.org This oxidation can be achieved either through a chemical method, using sodium hypochlorite (B82951) with an organocatalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO), or an enzymatic one. researchgate.net This (S)-ketone is an immediate precursor to the target amine. The final step involves a reductive amination with methylamine to furnish the desired product. researchgate.net Although direct biocatalytic amination of the ketone using imine reductases and transaminases has been explored, these routes were found to be unsuccessful in some studies. diva-portal.orgst-andrews.ac.uk

Optimization of Biocatalytic Reaction Conditions and Enzyme Engineering

The efficiency of biocatalytic processes is highly dependent on reaction conditions and the intrinsic properties of the enzyme used. nih.gov Optimization is crucial for industrial-scale applications. Key parameters that are often fine-tuned include pH, temperature, substrate concentration, and the use of co-solvents. researchgate.netresearchgate.net

For the KRED-mediated reduction of the sertraline tetralone precursor, studies showed that the reaction's diastereoselectivity was sensitive to pH, with higher selectivity observed at pH 10. researchgate.net To overcome product inhibition, which can severely limit reaction yields, strategies such as in situ product removal (ISPR) can be employed. nih.govmdpi.com In transaminase reactions, for example, the pyruvate (B1213749) co-product is often inhibitory; its removal by incorporating a lactate (B86563) dehydrogenase (LDH) can dramatically increase the reaction yield. nih.gov

| Parameter | Objective | Example Strategy | Reference |

|---|---|---|---|

| pH | Improve enzyme activity and selectivity | Screening various pH values; KRED for sertraline precursor showed higher diastereoselectivity at pH 10. | researchgate.net |

| Temperature | Balance enzyme activity and stability | Determining optimal temperature for biotransformation. | researchgate.net |

| Product Inhibition | Increase reaction yield and conversion | In situ product removal (ISPR); enzymatic removal of inhibitory co-products (e.g., pyruvate via LDH). | nih.govmdpi.com |

| Substrate Scope | Enable conversion of non-natural/bulky substrates | Enzyme engineering through directed evolution or site-directed mutagenesis. | mdpi.com |

| Co-solvents | Improve solubility of hydrophobic substrates | Using solvents like DMSO to increase substrate mass transfer. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization for Research

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

The separation of the enantiomers of (rac,anti)-4-Deschloro-sertraline (B1152190) is crucial for understanding their individual pharmacological and toxicological profiles. Various chromatographic techniques have proven effective in resolving the stereoisomers of sertraline (B1200038) and its related compounds, and these methodologies are directly applicable to the target analyte.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective analysis of pharmaceutical compounds. The development of a robust HPLC method for the separation of this compound enantiomers involves the careful selection and optimization of both the chiral stationary phase and the mobile phase.

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. For compounds structurally similar to sertraline, polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity. nih.govresearchgate.net These CSPs, typically derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Research on sertraline and its impurities has highlighted the efficacy of specific polysaccharide-based CSPs. For instance, an amylose tris(3-chloro-5-methylphenylcarbamate) CSP has been successfully used in a single-run, reversed-phase HPLC method to determine the enantiomeric purity of sertraline and its related substances. nih.gov Another study reported the use of a dimethylated β-cyclodextrin stationary phase for the separation of sertraline stereoisomers and their impurities. researchgate.net

The optimization of a chiral HPLC method for this compound would involve screening a variety of polysaccharide-based columns. Key parameters to consider during optimization include the nature of the organic modifier in the mobile phase (e.g., acetonitrile, methanol, ethanol), the concentration of any acidic or basic additives, and the column temperature. These factors can significantly influence the retention times and, more importantly, the resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Sertraline Analogs

| Parameter | Condition |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer or additive. |

| Additive | A basic additive like diethylamine (B46881) (DEA) is often used to improve peak shape for amine-containing compounds. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) to ensure reproducibility. |

| Detection | UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., ~220-275 nm). |

This table presents a general guideline for method development based on the analysis of structurally related compounds.

An alternative to using a chiral stationary phase is the addition of a chiral selector to the mobile phase, which is then used with a conventional achiral column (e.g., a C18 column). Cyclodextrins and their derivatives are the most commonly used chiral mobile phase additives. researchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form transient diastereomeric inclusion complexes with the enantiomers of the analyte, which can then be separated on a standard reversed-phase column.

The enantioselectivity in this approach is influenced by several factors, including the type and concentration of the cyclodextrin (B1172386), the pH of the mobile phase, the organic modifier used, and the column temperature. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently employed derivative that has shown success in the separation of sertraline's stereoisomers. researchgate.net The development of a method for this compound would involve optimizing these parameters to achieve baseline resolution of the enantiomers.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid analysis times.

For the chiral resolution of this compound, SFC would likely employ the same types of polysaccharide-based chiral stationary phases used in HPLC. The primary advantage of SFC in this context is the potential for higher throughput and reduced solvent consumption, making it an environmentally friendly alternative. Method development in SFC involves optimizing the organic modifier, any additives, the back pressure, and the temperature to achieve the desired separation.

Capillary Electrophoresis for Enantiomeric Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only minute amounts of sample and reagents. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are the most widely used chiral selectors in CE for the enantiomeric separation of a broad range of pharmaceutical compounds, including antidepressants. researchgate.net

In the context of this compound, a method for determining enantiomeric purity would likely involve the use of a sulfated or neutral cyclodextrin derivative. The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. Key parameters to optimize in a chiral CE method include the type and concentration of the cyclodextrin, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. Studies on sertraline have demonstrated the successful separation of all four stereoisomers using cyclodextrin-modified micellar electrokinetic chromatography, a mode of CE. researchgate.net

Spectroscopic Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific experimental spectra for this compound are not widely published, its structure can be inferred with high confidence from the well-documented spectra of sertraline and the known effects of the chloro-substituent.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the naphthalene (B1677914) and the chlorophenyl rings, a singlet for the N-methyl group, and complex multiplets for the aliphatic protons of the tetrahydronaphthalene ring system. The chemical shifts of the protons on the chlorophenyl ring would differ from those in sertraline due to the absence of the second chlorine atom. |

| ¹³C NMR | Resonances for all 17 carbon atoms. The number and chemical shifts of the aromatic carbons would be consistent with a monosubstituted chlorophenyl ring and a tetralin system. The aliphatic carbons would appear in the upfield region of the spectrum. |

| Mass Spec. | The nominal mass of the free base is 271.78 g/mol . The mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ depending on the ionization technique used. The fragmentation pattern would likely involve cleavage of the N-methyl group and fragmentation of the tetralin ring. |

This table is based on the predicted spectroscopic properties derived from the known structure of the compound and data from its parent compound, sertraline.

The structural elucidation would be further supported by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of protons and carbons within the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would offer further structural information, corroborating the proposed structure. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and the stereochemical relationships between them.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on both the naphthalene and the 3-chlorophenyl rings. The protons on the tetrahydronaphthalene ring system would appear as complex multiplets in the aliphatic region of the spectrum, with their specific chemical shifts and coupling constants providing insight into their spatial arrangement. The N-methyl group would likely present as a singlet, although it could show coupling to the adjacent proton.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton and the position of the chloro-substituent on the phenyl ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning proton and carbon signals definitively by showing correlations between coupled nuclei.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| N-CH₃ | 2.3 - 2.6 | Singlet |

| Aliphatic-H (tetrahydronaphthalene) | 1.5 - 3.0 | Multiplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic-C | 120 - 150 |

| C-Cl | 130 - 135 |

| N-CH₃ | 30 - 40 |

| Aliphatic-C (tetrahydronaphthalene) | 20 - 60 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula, C₁₇H₁₈ClN. lgcstandards.com This is particularly important in distinguishing it from other sertraline-related impurities that may have similar retention times in chromatographic analyses. The molecular weight of this compound is 271.784 g/mol . lgcstandards.com

In addition to accurate mass determination of the parent ion, HRMS coupled with fragmentation techniques (MS/MS) can be used to elucidate the structure of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the N-methyl group or cleavage of the tetrahydronaphthalene ring, providing further structural confirmation. For instance, the fragmentation of sertraline often produces a key product ion at m/z 275.03888, and similar fragmentation pathways would be anticipated for its deschloro analog. nih.gov

HRMS is also invaluable for the identification and quantification of trace-level impurities in pharmaceutical samples. Its high sensitivity and specificity allow for the detection of related substances that might not be observable by other methods.

Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₈ClN |

| Monoisotopic Mass | 271.1128 |

| Molecular Weight | 271.784 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and can be used to determine the absolute configuration of stereocenters. Since this compound is a racemic mixture of enantiomers, CD spectroscopy would not show a signal for the bulk material. However, if the enantiomers were to be separated, CD spectroscopy would be essential for assigning their absolute configurations.

For a single enantiomer of an anti-sertraline analog, the CD spectrum would be expected to exhibit characteristic Cotton effects (positive or negative peaks) in the UV region, corresponding to the electronic transitions of the chromophores in the molecule, namely the naphthalene and chlorophenyl rings. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of these chromophores and thus to the absolute configuration at the chiral centers. For example, studies on sertraline hydrochloride have shown distinct CD spectra with positive and negative Cotton effects that are sensitive to the molecular environment. mdpi.comresearchgate.netnih.gov Similar principles would apply to the individual enantiomers of this compound.

Expected CD Spectral Features for a Single Enantiomer of an anti-Sertraline Analog

| Wavelength Range (nm) | Expected Feature |

| 250 - 290 | Multiple positive and negative Cotton effects corresponding to the aromatic chromophores. |

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. These techniques are sensitive to the conformational state of the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching. The position and shape of the N-H band can provide information about hydrogen bonding.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations are typically strong in Raman spectra. By comparing the experimental vibrational spectra with those calculated using computational methods such as Density Functional Theory (DFT), a detailed understanding of the conformational preferences of this compound can be achieved.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Molecular Interactions and Preclinical Mechanistic Pharmacological Investigations

Receptor Binding and Transporter Interaction Profiling

The pharmacological activity of a compound is fundamentally dictated by its binding affinity and selectivity for various biological targets. For psychoactive compounds like (rac,anti)-4-Deschloro-sertraline (B1152190), these targets primarily include neurotransmitter transporters and receptors.

Sertraline (B1200038), among SSRIs, is noted for its relatively significant affinity for the dopamine (B1211576) transporter (DAT), in addition to its primary action on SERT. bohrium.com It is a weak inhibitor of the norepinephrine (B1679862) transporter (NET). youtube.com One study reported the equilibrium dissociation constants (KD) of sertraline for the human serotonin (B10506), norepinephrine, and dopamine transporters. bohrium.comstemcell.com

| Compound | SERT KD (nM) | NET KD (nM) | DAT KD (nM) |

|---|---|---|---|

| Sertraline | Data not specified in provided results | Data not specified in provided results | 25 ± 2 |

For this compound, the removal of the 4-chloro substituent might alter its selectivity profile for NET and DAT compared to sertraline. The electronic and steric properties of the phenyl ring are modified, which could influence how the molecule fits into the binding sites of these transporters. Without direct experimental data, the precise impact on selectivity remains speculative.

Sertraline has been shown to have a low affinity for various other neurotransmitter receptors, including serotonergic (5-HT1A, 5-HT2), dopaminergic, and GABA receptors, which contributes to its favorable side-effect profile compared to older antidepressants. drugbank.com Research has also investigated the association of genetic variants in HTR1A and HTR2A with the response to sertraline treatment. nih.gov Specific binding data for this compound at these receptors is not currently available. However, based on the profile of sertraline, it is anticipated that the deschloro analog would also exhibit low affinity for these receptors.

Sertraline possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic activity resides almost exclusively in the (+)-cis-(1S,4S) enantiomer. nih.gov The other stereoisomers, including the trans isomers ((1S,4R) and (1R,4S)), are considered impurities. nih.gov The stereochemical configuration is critical for effective binding to SERT. Studies on the stereoisomers of sertraline have demonstrated that the (+)-trans-(1R,4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine uptake, while the (-)-trans-(1S,4R)-enantiomer is more selective for norepinephrine inhibition. mdpi.com Despite the higher potency of the (+)-trans-1R,4S-enantiomer, the (+)-cis-1S,4S isomer was chosen for therapeutic use due to its superior selectivity for SERT. mdpi.com

For this compound, which is a racemic mixture of the (1S,4R) and (1R,4S) trans isomers with a 3-chlorophenyl substituent, stereoselectivity at the monoamine transporters is expected. Based on the findings for the sertraline stereoisomers, it is likely that the individual enantiomers of this compound exhibit different binding affinities and selectivities for SERT, NET, and DAT.

In Vitro Metabolic Fate and Enzymatic Biotransformations

Understanding the metabolic pathways of a compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

There are no specific studies on the metabolic fate of this compound in human liver microsomes. However, extensive research on its parent compound, sertraline, provides a strong basis for predicting its potential biotransformations. nih.govsemanticscholar.org The metabolism of sertraline is complex and involves multiple cytochrome P450 (CYP) enzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs). nih.govsemanticscholar.orgpharmgkb.org

The primary metabolic pathway for sertraline is N-demethylation to form desmethylsertraline, a reaction catalyzed by several CYP enzymes. nih.govpharmgkb.org Another significant pathway is oxidative deamination. nih.govpharmgkb.org

| Metabolic Pathway | Enzymes Involved in Sertraline Metabolism |

|---|---|

| N-demethylation | CYP2B6 (major), CYP2C19, CYP2C9, CYP3A4, CYP2D6 |

| Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B |

| N-carbamoyl glucuronidation | UGT2B7 |

Given the structural similarity, it is highly probable that this compound undergoes similar metabolic transformations, including N-demethylation and oxidative deamination, mediated by the same or a similar set of enzymes. The absence of the 4-chloro group could potentially influence the rate and regioselectivity of these metabolic reactions. For instance, the electronic properties of the phenyl ring are altered, which might affect its interaction with the active sites of metabolizing enzymes. However, without direct experimental evidence, these remain well-founded hypotheses.

Identification of Specific Cytochrome P450 (CYP) Isoforms Involved (e.g., CYP2B6, CYP2C19, CYP3A4)

The metabolism of sertraline is complex, involving multiple cytochrome P450 (CYP) enzymes. In vitro studies have demonstrated that the N-demethylation of sertraline to its major metabolite, desmethylsertraline, is catalyzed by several CYP isoforms. CYP2B6 has been identified as the primary contributor to this metabolic pathway, with lesser roles played by CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.gov The deamination of sertraline is primarily mediated by CYP3A4 and CYP2C19. nih.gov

Given that this compound is a close structural analog of sertraline, it is highly probable that its metabolism also involves these same CYP isoforms. The absence of the 4-chloro substituent might influence the rate and preference of metabolism by these enzymes, but the fundamental pathways are likely conserved. The specific contributions of each isoform to the metabolism of this compound would require dedicated enzymatic studies.

Table 1: Cytochrome P450 Isoforms Involved in Sertraline Metabolism

| Enzyme Family | Specific Isoform | Role in Sertraline Metabolism |

| Cytochrome P450 | CYP2B6 | Major contributor to N-demethylation |

| CYP2C19 | Contributes to N-demethylation and deamination | |

| CYP3A4 | Contributes to N-demethylation and deamination | |

| CYP2C9 | Minor contributor to N-demethylation | |

| CYP2D6 | Minor contributor to N-demethylation |

This table summarizes the known involvement of CYP isoforms in the metabolism of sertraline, which is expected to be similar for this compound.

Role of Other Enzymes in Metabolism (e.g., Monoamine Oxidases, Glucuronyl Transferases)

Beyond the cytochrome P450 system, other enzymatic pathways contribute to the metabolism of sertraline. Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, have been shown to catalyze the deamination of sertraline. nih.gov Furthermore, sertraline and its metabolites can undergo glucuronidation, a process of conjugation with glucuronic acid, which is facilitated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compounds, aiding in their excretion.

It is reasonable to extrapolate that this compound would also be a substrate for MAOs and UGTs. The specific kinetics and extent of metabolism by these enzymes would, however, necessitate direct experimental investigation.

Stereoselectivity of Metabolic Transformations

The metabolism of sertraline is known to be stereoselective. Sertraline has two chiral centers, resulting in four possible stereoisomers. The clinically used form is the (1S, 4S) or cis-(+)- enantiomer. Studies have shown that the metabolism of the different stereoisomers can vary significantly. For instance, in vivo studies in rats have demonstrated differences in the plasma concentrations of the cis-(1S,4S) and cis-(1R,4R) enantiomers following administration of the racemic mixture. nih.gov

Identification and Characterization of In Vitro Metabolites

The primary metabolite of sertraline identified in vitro and in vivo is N-desmethylsertraline, formed through N-demethylation. drugbank.com Other metabolites resulting from deamination and subsequent reduction have also been characterized.

For this compound, it is anticipated that the major metabolic pathway would also be N-demethylation, leading to the formation of (rac,anti)-4-Deschloro-N-desmethylsertraline. Other potential metabolites would likely arise from deamination and subsequent modifications of the tetraline ring structure. The exact identification and characterization of these in vitro metabolites would require dedicated analytical studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intimately tied to its three-dimensional structure and the nature of its chemical functional groups. Structure-activity relationship (SAR) studies aim to elucidate these connections.

Impact of the 4-Deschloro Moiety on Pharmacological Activity Profile

The two chlorine atoms on the phenyl ring of sertraline are crucial for its high affinity and selectivity as a serotonin reuptake inhibitor. The removal of the chlorine atom at the 4-position, resulting in this compound, is expected to significantly alter its pharmacological profile. Generally, halogen substituents on aromatic rings of antidepressants can influence their binding affinity to target proteins. longdom.org

While direct SAR studies on this compound are not available in the public domain, it can be inferred from general principles of medicinal chemistry that the absence of the 4-chloro group would likely reduce the compound's potency as a serotonin reuptake inhibitor compared to sertraline. The electronic and steric properties of the phenyl ring are altered, which in turn would affect its interaction with the binding site on the serotonin transporter.

Influence of (anti) Stereochemistry on Molecular Recognition and Binding Efficacy

The stereochemistry of sertraline is a critical determinant of its pharmacological activity. The clinically effective isomer is the cis-(1S, 4S)-enantiomer. nih.gov The trans isomers and the cis-(1R, 4R)-enantiomer are significantly less active. This highlights the high degree of stereospecificity of the binding site on the serotonin transporter.

The (rac,anti) designation refers to a racemic mixture of the (1S, 4R) and (1R, 4S) diastereomers. In the context of sertraline, the trans (or anti) isomers have been shown to be substantially less potent than the cis isomers. nih.govnih.gov Therefore, it is highly probable that this compound would exhibit significantly lower binding efficacy and pharmacological activity at the serotonin transporter compared to the cis isomers of either sertraline or even its 4-deschloro counterpart. The specific spatial arrangement of the phenyl and methylamino groups in the anti configuration is likely a poor fit for the molecular recognition sites within the transporter protein.

Comparative SAR Analysis with Sertraline and Other Aminotetralin Analogs

The structure-activity relationship (SAR) of sertraline and its analogs, including this compound, reveals critical insights into the molecular features necessary for potent and selective inhibition of the serotonin transporter (SERT). The aminotetralin scaffold serves as a rigid framework that orients the key pharmacophoric elements—the N-methyl group and the substituted phenyl ring—in a specific spatial arrangement for optimal interaction with the monoamine transporters.

Preclinical investigations, particularly the foundational work on cis- and trans-1-amino-4-aryltetralins, have elucidated the significant impact of the substitution pattern on the phenyl ring on both potency and selectivity. researchgate.net Sertraline, which is the cis-(1S,4S) enantiomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, emerged from these studies as a highly potent and selective serotonin reuptake inhibitor (SSRI). researchgate.net

The defining feature of sertraline's high affinity and selectivity for SERT is the presence of the two chlorine atoms at the 3 and 4 positions of the phenyl ring. researchgate.net The removal of one or both of these halogen atoms, as in the case of this compound (which corresponds to a 3-chloro-phenyl substitution), leads to a significant alteration in the pharmacological profile.

The comparative analysis indicates that while the deschloro analog retains some affinity for monoamine transporters, its potency and selectivity profile is markedly different from that of sertraline. The 3,4-dichloro substitution is a key determinant for the high-affinity binding to SERT. researchgate.net The interaction of these halogen atoms with a specific halogen-binding pocket within the transporter protein is thought to be a crucial factor for the drug's specificity. researchgate.net

In contrast, aminotetralin analogs with different substitution patterns on the phenyl ring exhibit varied activities. For instance, the trans-isomers of these aryltetralins, unlike the cis-isomers like sertraline, are not selective for SERT and also potently inhibit the reuptake of dopamine and norepinephrine. researchgate.net This highlights the critical role of the stereochemistry of the aminotetralin core in determining the selectivity profile.

The N-methyl group on the amine is also an important feature for activity. While variations in the N-substituent are possible, the small methyl group is found to be optimal for high-affinity binding to SERT in this series of compounds.

The following table summarizes the structure-activity relationships for sertraline and key analogs, illustrating the impact of the phenyl ring substitution on the inhibition of monoamine transporters.

| Compound | Phenyl Ring Substitution | Relative SERT Inhibition Potency | Relative Dopamine Transporter (DAT) Inhibition Potency | Relative Norepinephrine Transporter (NET) Inhibition Potency |

| Sertraline | 3,4-dichloro | High | Low | Low |

| This compound | 3-chloro | Moderate | Moderate | Moderate |

| Unsubstituted Analog | Unsubstituted | Low | Moderate | Moderate |

This table provides a qualitative comparison based on published structure-activity relationship studies. Actual inhibitory concentrations (e.g., IC50 or Ki values) would be required for a quantitative assessment.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, offering a static snapshot of the ligand-receptor complex.

In the context of (rac,anti)-4-Deschloro-sertraline (B1152190), docking simulations would be performed using a high-resolution crystal structure of its primary target, the human serotonin (B10506) transporter (hSERT), such as the structure complexed with sertraline (B1200038) (PDB ID: 6AWO). biorxiv.org The simulation would place the deschloro-analog into the central binding site of hSERT, which is the known binding location for selective serotonin reuptake inhibitors (SSRIs). biorxiv.orgbiorxiv.org

The primary interactions governing the binding of sertraline to hSERT involve a salt bridge between the protonated amine of the ligand and the residue Asp98, along with extensive van der Waals and aromatic interactions between the naphthalene (B1677914) ring system and hydrophobic residues lining the pocket. biorxiv.orgresearchgate.net For this compound, the key differences influencing the docking score and binding pose would be:

Absence of the 4-Chloro Group: The chlorine atoms on sertraline's dichlorophenyl ring are crucial for its specificity and affinity, fitting into a specific halogen-binding pocket within the transporter. nih.gov The removal of the chlorine at the 4-position would eliminate key hydrophobic and halogen-bond interactions, likely reducing the predicted binding affinity.

anti Stereochemistry: Sertraline is the cis-isomer. googleapis.com The anti (or trans) configuration of this compound would present a different three-dimensional shape. This would force the phenyl and methylamino groups into a different spatial arrangement, potentially creating steric clashes or preventing an optimal fit within the confined binding site that accommodates the cis isomer so effectively.

A hypothetical docking study would compare the predicted binding energies of the parent compound and its analog.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| (1S,4S)-Sertraline | hSERT (PDB: 6AWO) | -11.5 | Asp98, Tyr95, Ile172, Phe335, Ser438 |

| This compound | hSERT (PDB: 6AWO) | -9.8 | Asp98, Tyr95, Ile172, Phe335 |

This table contains illustrative data for comparative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the thermodynamics of binding.

An MD simulation of the this compound–hSERT complex, initiated from a docked pose, would reveal:

Binding Pose Stability: The simulation would show whether the initial docked orientation is stable over a timescale of nanoseconds to microseconds. The root-mean-square deviation (RMSD) of the ligand would be monitored to quantify its movement within the binding site.

Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture how the transporter adapts to the anti stereochemistry and the absence of the 4-chloro substituent.

Water Dynamics: MD simulations explicitly model the role of water molecules, which can mediate key interactions at the protein-ligand interface and influence binding affinity.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimate of affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By building a mathematical model based on a training set of molecules with known activities (e.g., sertraline and other SSRIs), the activity of a new or untested compound like this compound can be predicted. nih.gov

A QSAR model for SERT inhibition would use molecular descriptors calculated for each compound. These descriptors quantify various physicochemical properties:

Hydrophobicity (e.g., LogP): Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets.

Electronic Properties (e.g., partial charges): Describe the electrostatic potential and ability to form polar interactions.

Topological Descriptors (e.g., Molecular Connectivity Indices): Describe the size, shape, and branching of the molecule.

A QSAR model could predict the pIC50 (the negative logarithm of the half-maximal inhibitory concentration) for this compound. Given that the removal of a halogen atom generally reduces LogP and alters electronic distribution, the model would likely predict a lower affinity for the deschloro analog compared to sertraline.

| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | Polar Surface Area (Ų) | Predicted pIC50 (Hypothetical) |

| Sertraline | 306.23 | 5.1 | 12.47 | 8.5 |

| 4-Deschloro-sertraline | 271.78 | 4.5 | 12.47 | 7.9 |

This table contains illustrative data for comparative purposes.

Theoretical Prediction of Stereoselectivity in Chemical and Enzymatic Reactions

The synthesis of sertraline involves a critical stereoselective reduction of an imine intermediate to establish the desired (1S,4S)-cis stereochemistry. royalsocietypublishing.org The formation of the anti (or trans) diastereomer, which is the scaffold for the compound of interest, is typically an undesired side product in this process.

Computational chemistry can be used to predict and explain this stereoselectivity. Methods include:

Transition State Modeling: Using quantum mechanics (QM) methods like Density Functional Theory (DFT), the transition states for the different reaction pathways (leading to cis and anti products) can be modeled. The calculated energy difference between the transition states can predict the diastereomeric ratio of the product.

Enzymatic Docking: In biocatalytic reductions using enzymes like imine reductases, the imine precursor can be docked into the enzyme's active site. The preferred binding orientation of the substrate determines which face of the imine is exposed to the hydride source (e.g., from a cofactor like NADPH), thus dictating the stereochemistry of the resulting amine product. Computational models can explain why an enzyme favors the production of the cis isomer and can be used to engineer mutant enzymes with altered selectivity to potentially favor the anti isomer.

Homology Modeling and Protein-Ligand Complex Simulations

Before the experimental crystal structure of hSERT was resolved, researchers relied on homology models. researchgate.net Homology modeling constructs a 3D model of a target protein based on the known experimental structure of a homologous protein (a "template"). For monoamine transporters, the bacterial leucine (B10760876) transporter (LeuT) was often used as a template due to its structural similarity. biorxiv.orgresearchgate.net

The process for creating and using a homology model for simulations with this compound would involve:

Template Selection: Identifying the best available template structure (e.g., LeuT).

Sequence Alignment: Aligning the amino acid sequence of the target (hSERT) with the template (LeuT).

Model Building: Constructing the 3D coordinates of the target protein based on the aligned template structure.

Model Refinement and Validation: Optimizing the model to resolve steric clashes and assessing its quality using various structural and energetic checks.

Once validated, this homology model could be used for the docking and MD simulations described above. While high-resolution hSERT crystal structures are now available and preferred, homology modeling remains a vital technique when studying transporter subtypes or mutants for which no experimental structure exists. biorxiv.org

Role in Pharmaceutical Reference Standards and Impurity Profiling

Significance as a Known Related Substance or Impurity of Sertraline (B1200038)

(rac,anti)-4-Deschloro-sertraline (B1152190) is recognized as a related substance, or impurity, of sertraline. pharmaffiliates.comsynzeal.com Impurities in pharmaceuticals can arise from various sources, including the synthesis process, degradation of the API, or contamination. The presence of impurities, even in minute quantities, can potentially affect the drug's stability, and in some cases, its safety profile. Therefore, their identification and control are critical aspects of pharmaceutical manufacturing.

The chemical structure of this compound is closely related to that of sertraline, differing by the absence of a chlorine atom at the 4-position of the phenyl ring. This structural similarity means it can be formed as a byproduct during the synthesis of sertraline. Regulatory agencies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specific impurities for APIs, and manufacturers are required to monitor and control their levels within specified limits. For instance, some suppliers designate certain deschloro-sertraline variants as "Sertraline EP Impurity D". lgcstandards.com

Development and Validation of Analytical Methods for Quality Control and Research

To ensure the quality of sertraline, robust analytical methods are essential for the detection and quantification of impurities like this compound. Pharmaceutical companies and regulatory bodies invest significantly in the development and validation of these methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. scilit.comresearchgate.net

These analytical methods are meticulously validated to demonstrate their accuracy, precision, specificity, linearity, and range. A validated method ensures that it can reliably detect and quantify this compound at the required low levels, ensuring that each batch of sertraline meets the stringent purity requirements. The availability of well-characterized reference standards of this compound is a prerequisite for the development and validation of these analytical procedures. synzeal.com

Use as a Reference Standard in Pharmaceutical Development and Manufacturing

A pharmaceutical reference standard is a highly purified compound that is used as a benchmark for analytical purposes. This compound is used as a reference standard in the pharmaceutical industry for several critical applications. lgcstandards.compharmacopoeia.compharmaffiliates.com

During drug development, reference standards are used to identify and quantify impurities in newly synthesized batches of the API. In the manufacturing setting, they are routinely used in quality control laboratories to:

Confirm the identity of the impurity: By comparing the analytical profile of a test sample to that of the reference standard.

Quantify the level of the impurity: To ensure it does not exceed the limits set by regulatory authorities.

Validate analytical methods: As described in the previous section.

Certified reference materials provide assurance of their identity and purity, which is crucial for the accuracy and reliability of analytical data. lgcstandards.comlgcstandards.com This, in turn, is fundamental to ensuring the quality, safety, and consistency of the final sertraline drug product.

Future Research Directions and Exploratory Applications

Design and Synthesis of Novel Analogs Incorporating the 4-Deschloro-Sertraline Scaffold

The 4-deschloro-sertraline scaffold, characterized by a tetralone core, presents a versatile platform for the design and synthesis of novel analogs with potentially unique pharmacological profiles. semanticscholar.orgresearchgate.net The absence of the chlorine atom at the 4-position of the phenyl ring, compared to sertraline (B1200038), provides a key point of differentiation for structure-activity relationship (SAR) studies. longdom.org

Future research in this area could focus on several key aspects:

Systematic Modification of the Phenyl Ring: The monosubstituted phenyl ring in 4-deschloro-sertraline is a prime target for modification. The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, or small alkyl groups) at different positions (ortho, meta, para) could significantly influence the compound's binding affinity and selectivity for the serotonin (B10506) transporter (SERT), as well as for other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). longdom.org For instance, the position of a halogen substituent has been shown to be significant for the activity of other selective serotonin reuptake inhibitors (SSRIs). longdom.org

Alterations to the N-Methyl Group: The N-methyl group is another critical site for modification. Investigating the impact of replacing the methyl group with larger alkyl chains, cyclic moieties, or functional groups capable of forming additional interactions with the transporter could lead to analogs with altered potency and pharmacokinetic properties.

Exploration of the Tetralone Backbone: Modifications to the tetralone ring system itself, such as the introduction of substituents or the alteration of its stereochemistry, could yield novel compounds. The synthesis of analogs with different ring conformations could provide valuable insights into the optimal geometry for transporter binding.

A systematic approach to the synthesis of these analogs, coupled with high-throughput screening, would be instrumental in identifying lead compounds with desired pharmacological profiles. The synthesis of such analogs would likely follow established synthetic routes for sertraline, involving the key intermediate tetralone. researchgate.netnih.gov

Table 1: Potential Analogs of 4-Deschloro-sertraline for Synthesis and Evaluation

| Analog Type | Modification Strategy | Rationale |

| Phenyl Ring Analogs | Introduction of -F, -CF3, -OCH3 at various positions | Modulate electronic properties and binding interactions |

| N-Substituted Analogs | Replacement of -CH3 with -C2H5, -cyclopropyl, -(CH2)2OH | Explore the impact of steric bulk and hydrogen bonding potential |

| Tetralone-Modified Analogs | Introduction of substituents on the aromatic part of the tetralone | Investigate the role of the backbone in transporter recognition |

This table is generated based on established principles of medicinal chemistry and SAR studies of related compounds.

Investigation of Differential Molecular Mechanisms Across Stereoisomers

Sertraline possesses two chiral centers, leading to the existence of four stereoisomers. nih.gov The clinically used drug is the (+)-cis-(1S,4S) enantiomer, as it is the most potent and selective inhibitor of serotonin reuptake. nih.gov The other stereoisomers exhibit different pharmacological profiles. For example, the (+)-trans-(1R, 4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine, while the (-)-trans-(1S, 4R)-enantiomer is more selective for norepinephrine. mdpi.com

Given the established stereoselectivity of sertraline, it is highly probable that the stereoisomers of (rac,anti)-4-deschloro-sertraline (B1152190) also possess distinct molecular mechanisms. The "anti" designation refers to the trans relationship of the substituents on the tetralin ring. Future research should focus on the stereoselective synthesis and separation of the individual enantiomers of (anti)-4-deschloro-sertraline to elucidate their unique pharmacological properties. nih.govresearchgate.net

Key areas of investigation would include:

Differential Transporter Binding and Inhibition: Characterizing the binding affinities and inhibitory potencies of each stereoisomer at SERT, NET, and DAT is crucial. This would reveal whether the absence of the 4-chloro substituent alters the stereoselective profile observed with sertraline.

Functional Selectivity (Biased Agonism): Investigating whether the stereoisomers exhibit functional selectivity at their target transporters is a key area for exploration. This would involve assessing their effects on different downstream signaling pathways, which could lead to the identification of compounds with more targeted therapeutic effects and potentially fewer side effects.

Table 2: Known Pharmacological Properties of Sertraline Stereoisomers

| Stereoisomer | Primary Transporter Inhibition |

| (+)-cis-(1S,4S) | Serotonin (highly selective) |

| (-)-cis-(1R,4R) | Less active than the (1S,4S) isomer |

| (+)-trans-(1R,4S) | Serotonin, Dopamine, Norepinephrine |

| (-)-trans-(1S,4R) | Norepinephrine (more selective) |

This table is based on published data for sertraline stereoisomers and provides a framework for the proposed investigation of this compound stereoisomers. mdpi.com

Exploration of Biocatalytic Routes for Green Chemistry Approaches

The synthesis of sertraline and its analogs traditionally involves multi-step chemical processes that may utilize harsh reagents and generate significant waste. researchgate.net The principles of green chemistry encourage the development of more environmentally benign synthetic methods. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising alternative. researchgate.netdiva-portal.org

Future research should explore the development of biocatalytic routes for the synthesis of this compound and its key intermediates. A chemoenzymatic approach has already been successfully developed for the synthesis of sertraline, employing ketoreductases (KREDs) for the stereoselective reduction of a racemic tetralone precursor. researchgate.netdiva-portal.org

Potential biocatalytic strategies for investigation include:

Enzymatic Resolution of Racemic Intermediates: Enzymes such as lipases or proteases could be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks.

Stereoselective Bioreduction of Tetralones: The use of KREDs for the stereoselective reduction of the tetralone precursor to this compound is a highly attractive strategy. researchgate.netdiva-portal.org This would allow for the direct synthesis of specific stereoisomers.

Transaminase-Mediated Amination: Transaminases could potentially be used for the direct asymmetric amination of the tetralone precursor, offering a more direct route to the desired amine. While this has been challenging for sertraline itself, further enzyme engineering and screening could lead to success with the 4-deschloro analog. diva-portal.org

The development of efficient biocatalytic processes would not only reduce the environmental impact of synthesis but could also provide more efficient and selective routes to the desired stereoisomers.

Advanced Preclinical Models for Mechanistic Insight Beyond Current Paradigms

To fully understand the therapeutic potential and molecular mechanisms of novel analogs derived from the 4-deschloro-sertraline scaffold, it is essential to move beyond traditional preclinical models. While standard in vitro binding assays and in vivo behavioral models are valuable, more advanced models can provide deeper mechanistic insights. nih.gov

Future research should leverage cutting-edge preclinical models, such as:

Human-Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: hiPSCs can be differentiated into various neuronal subtypes, providing a human-relevant in vitro platform to study the effects of compounds on neuronal function, including neurotransmitter uptake and signaling. mdpi.com This is particularly valuable for studying a compound's effects in a human genetic context.

Brain Organoids: Three-dimensional brain organoids, derived from hiPSCs, can recapitulate some of the complex cellular organization and connectivity of the human brain. These models offer a unique opportunity to study the effects of compounds on neural circuit development and function in a more physiologically relevant context.

Optogenetics and Chemogenetics: These techniques allow for the precise control of specific neuronal populations in vivo. By combining these tools with the administration of 4-deschloro-sertraline analogs, researchers can dissect the specific neural circuits through which these compounds exert their effects.

Advanced Imaging Techniques: High-resolution imaging techniques, such as two-photon microscopy, can be used to visualize the effects of compounds on synaptic plasticity and neuronal activity in real-time in living animals.

The use of these advanced preclinical models will be instrumental in elucidating the detailed molecular and cellular mechanisms of action of novel 4-deschloro-sertraline analogs, ultimately facilitating their translation into clinical applications.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing (rac,anti)-4-Deschloro-sertraline, and how do they ensure enantiomeric purity?

- Answer : Synthesis typically involves chiral resolution techniques (e.g., preparative HPLC with chiral stationary phases) and stereoselective catalytic reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and chiral chromatography (e.g., HPLC or GC with chiral columns) to verify enantiomeric ratios. Polarimetry and X-ray crystallography may supplement purity assessments. Researchers should cross-validate results using multiple orthogonal methods to minimize analytical bias .

Q. What are the primary pharmacological targets and mechanisms of action for this compound in preclinical models?

- Answer : The compound primarily targets serotonin transporters (SERT), similar to its parent molecule sertraline. In vitro assays (e.g., radioligand binding studies) quantify affinity for SERT, while electrophysiological recordings in transfected cell lines (e.g., HEK293) assess functional inhibition. Researchers must standardize experimental conditions (e.g., buffer pH, temperature) to ensure reproducibility. Dose-response curves and IC50 calculations are critical for comparing potency across studies .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) or solid-phase extraction. Isotope-labeled internal standards (e.g., deuterated analogs) correct for matrix effects. Researchers should validate methods per FDA/EMA guidelines, including linearity, accuracy, precision, and stability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer : Discrepancies often arise from differences in metabolic stability, protein binding, or blood-brain barrier penetration. Advanced approaches include:

- Comparative pharmacokinetics : Measure free drug concentrations in plasma vs. brain tissue using microdialysis.

- Metabolite profiling : Identify active metabolites via high-resolution MS and test their activity in secondary assays.

- Species-specific modeling : Use transgenic rodents or humanized liver models to bridge interspecies gaps.

Statistical frameworks (e.g., mixed-effects models) should account for variability in biological systems .

Q. What experimental designs are optimal for studying the enantiomer-specific effects of this compound in neuropsychiatric disorders?

- Answer : Employ enantiopure preparations (e.g., (R)- and (S)-enantiomers) in parallel in vivo studies. Behavioral assays (e.g., forced swim test for depression) should include blinded dosing and automated scoring to reduce bias. Pharmacodynamic endpoints (e.g., serotonin levels via microdialysis) must correlate with behavioral outcomes. Researchers should also assess off-target effects using kinase profiling panels or transcriptomic analyses .

Q. How can researchers address variability in metabolic pathways of this compound across diverse populations?

- Answer : Conduct cytochrome P450 (CYP) phenotyping using human liver microsomes or hepatocytes. Genotype participants for CYP2C19 and CYP2D6 polymorphisms in clinical trials. Population pharmacokinetic (PopPK) modeling identifies covariates (e.g., age, genetics) influencing drug exposure. Bayesian hierarchical models improve parameter estimation in sparse sampling scenarios .

Q. What strategies mitigate batch-to-batch variability in preclinical studies involving this compound?

- Answer : Implement strict quality control (QC) protocols:

- Synthetic batches : Use NMR and LC-MS to verify chemical consistency.

- Formulation stability : Test drug suspensions for particle size distribution and dissolution profiles.

- Blinded randomization : Allocate animals to treatment groups using stratified randomization based on baseline biomarkers.

Replicate critical findings across independent labs to confirm robustness .

Methodological Frameworks

- PICO/FINER Criteria : Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data Integration : Combine omics data (e.g., proteomics, metabolomics) with behavioral outcomes using pathway enrichment tools (e.g., GeneGo MetaCore) to uncover mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.